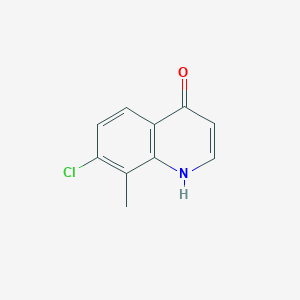

7-氯-8-甲基喹啉-4-醇

描述

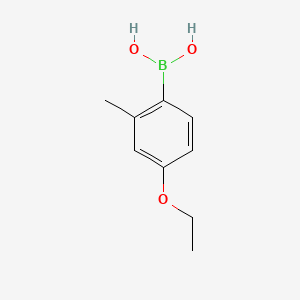

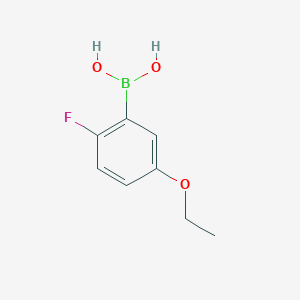

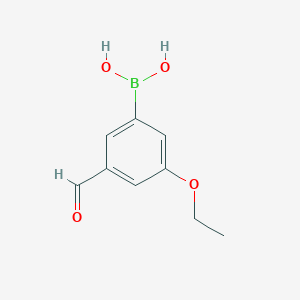

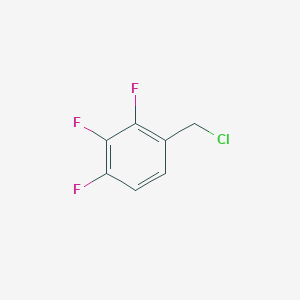

7-Chloro-8-methylquinolin-4-ol, also known as 7-Chloro-4-hydroxy-8-methylquinoline, is a chemical compound with the formula C₁₀H₈ClNO . It is stored at ambient temperature .

Synthesis Analysis

The synthesis of quinoline and its analogues, including 7-Chloro-8-methylquinolin-4-ol, has been a subject of numerous studies due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

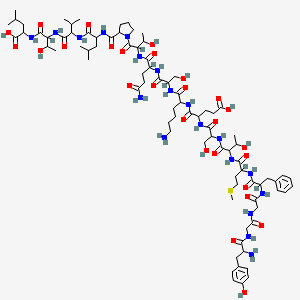

The molecular structure of 7-Chloro-8-methylquinolin-4-ol consists of a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C₁₀H₈ClNO .Chemical Reactions Analysis

Quinoline and its derivatives, including 7-Chloro-8-methylquinolin-4-ol, have been the focus of numerous studies exploring their syntheses and functionalization for biological and pharmaceutical activities . Various synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .科学研究应用

抗微生物活性

7-氯-8-甲基喹啉-4-醇及其衍生物表现出显著的抗微生物特性,使它们在新型抗微生物剂的开发中具有重要价值。例如,对各种8-羟基喹啉衍生物(包括与7-氯-8-甲基喹啉-4-醇相关的衍生物)的研究表明它们对一系列微生物病原体具有有效性。这些衍生物的合成和表征已经揭示了它们作为新型抗微生物剂的潜力,可用于治疗感染并作为食品和药品中的防腐剂,因为它们能够对抗食源性细菌和其他微生物病原体(Kim, Lee, Yang, & Lee, 2014)。

腐蚀抑制

对7-氯-8-甲基喹啉-4-醇衍生物在酸性环境中对各种金属的腐蚀抑制能力进行了广泛研究。这些化合物已经显示出在金属表面形成保护层,显著降低腐蚀速率。这些抑制剂的有效性归因于它们能够吸附在金属表面上,形成对腐蚀剂的屏障。这种应用在金属保护至关重要,包括在化学和制药产品的容器和管道制造中(Douche et al., 2020; Faydy et al., 2020)。

癌症研究

对7-氯-8-甲基喹啉-4-醇衍生物在癌症治疗中的应用进行的研究揭示了它们在增强现有治疗方法有效性方面的潜力。这些化合物已被证明能够使癌细胞对化疗和放疗产生敏感性,潜在地克服抗药机制。这种敏感性使得可以使用更低剂量的化疗药物,减少副作用并改善患者预后。这一机制涉及抑制对癌细胞存活至关重要的细胞通路,包括自噬,这是癌细胞利用以抵抗治疗压力的过程(Maycotte et al., 2012)。

分子开关和传感器

对7-氯-8-甲基喹啉-4-醇衍生物作为分子开关和传感器的创新研究已经探索了它们的用途。这些应用利用了这些化合物的独特光化学性质,可以对光或pH值的变化做出结构上的改变。这一特性对于发展分子电子学和传感技术是有前景的,这些技术需要在分子水平上的精确控制和响应性。这些化合物作为双稳态开关的能力对于存储设备和生物医学应用中的传感器具有重要意义(Georgiev et al., 2021)。

发光和磁性能

由7-氯-8-甲基喹啉-4-醇衍生物形成的配合物的发光和磁性能在材料科学中备受关注。这些性质使它们适用于光电子学应用,例如在发光二极管(LED)中以及作为磁共振成像(MRI)中的对比剂。对这些配合物的研究表明它们可以表现出单分子磁体行为,并具有在磁制冷和发光材料中的潜在用途(Wang et al., 2016)。

安全和危害

While specific safety and hazard information for 7-Chloro-8-methylquinolin-4-ol is not available in the search results, general safety measures for handling similar compounds include using personal protective equipment, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

未来方向

The future directions for research on 7-Chloro-8-methylquinolin-4-ol and similar compounds likely involve further exploration of their synthesis protocols and potential biological and pharmaceutical applications . As quinoline has become an essential heterocyclic compound in industrial and synthetic organic chemistry, there is a need for more eco-friendly synthesis methods and a deeper understanding of their mechanisms of action .

属性

IUPAC Name |

7-chloro-8-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-8(11)3-2-7-9(13)4-5-12-10(6)7/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEXKUDRCXAASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC=CC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588873 | |

| Record name | 7-Chloro-8-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-8-methylquinolin-4-ol | |

CAS RN |

203626-39-5 | |

| Record name | 7-Chloro-8-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Azaspiro[4.4]nonan-5-ium tetrafluoroborate](/img/structure/B1591191.png)